

# "Trilobatin 2''-acetate" NMR spectroscopy protocol

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## Compound of Interest

Compound Name: *Trilobatin 2''-acetate*

Cat. No.: *B15593750*

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## Application Notes & Protocols

Topic: NMR Spectroscopy Protocol for **Trilobatin 2''-acetate**

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Trilobatin 2''-acetate** is a dihydrochalcone glucoside, a type of flavonoid, first isolated from the leaves of *Lithocarpus pachyphyllus*.<sup>[1]</sup> Like other dihydrochalcones, it is of interest to researchers for its potential biological activities, including antioxidant effects.<sup>[2]</sup> Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental analytical technique for the structural elucidation and purity assessment of such natural products.<sup>[3][4]</sup> This document provides a detailed protocol for the NMR analysis of **Trilobatin 2''-acetate**, including sample preparation, data acquisition, and a summary of expected spectral data.

## Data Presentation

The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **Trilobatin 2''-acetate**, as reported in the literature. The data was acquired in Methanol-d<sub>4</sub> (CD<sub>3</sub>OD).<sup>[5]</sup>

Table 1: <sup>1</sup>H NMR (Proton NMR) Data for **Trilobatin 2''-acetate** (in CD<sub>3</sub>OD)

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2, 6	7.07	d	8.5
3, 5	6.71	d	8.5
$\alpha$	3.25	t	7.8
$\beta$	2.91	t	7.8
3'	6.13	d	2.2
5'	5.91	d	2.2
1''	4.90	d	7.2
2''	4.81	t	8.1
3''	3.51	m	
4''	3.38	m	
5''	3.45	m	
6''a	4.29	dd	12.0, 2.2
6''b	4.16	dd	12.0, 5.6
OAc	2.01	s	

Table 2:  $^{13}\text{C}$  NMR (Carbon NMR) Data for **Trilobatin 2''-acetate** (in  $\text{CD}_3\text{OD}$ )

Position	Chemical Shift ( $\delta$ , ppm)
1	133.9
2, 6	130.3
3, 5	116.1
4	156.4
$\alpha$	46.8
$\beta$	31.0
C=O	206.5
1'	106.3
2'	165.2
3'	97.5
4'	167.6
5'	95.0
6'	166.0
1''	102.0
2''	75.2
3''	78.4
4''	71.5
5''	78.5
6''	62.8
OAc (C=O)	172.5
OAc (CH <sub>3</sub> )	21.0

## Experimental Protocols

This section details the methodology for acquiring NMR spectra of **Trilobatin 2''-acetate**.

## 1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[6]

- **Sample Purity:** Ensure the **Trilobatin 2''-acetate** sample is of high purity. Impurities can complicate spectral interpretation.
- **Sample Amount:** For a standard 5 mm NMR tube, dissolve 1-5 mg of **Trilobatin 2''-acetate** for  $^1\text{H}$  NMR and 10-20 mg for  $^{13}\text{C}$  NMR experiments.[7][8]
- **Solvent Selection:** Use a deuterated solvent to avoid large solvent signals in the  $^1\text{H}$  NMR spectrum.[8][9] Methanol- $d_4$  ( $\text{CD}_3\text{OD}$ ) is a suitable solvent for **Trilobatin 2''-acetate** as reported in the literature.[5]
- **Dissolution:**
  - Weigh the desired amount of **Trilobatin 2''-acetate** into a clean, dry vial.
  - Add approximately 0.6-0.7 mL of  $\text{CD}_3\text{OD}$ . [6][8]
  - Gently vortex or sonicate the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.
- **Filtration and Transfer:**
  - To remove any suspended particles that could affect spectral quality, filter the solution.[7][9] A simple and effective method is to use a Pasteur pipette with a small plug of cotton or glass wool.
  - Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube.[7]
- **Internal Standard (Optional):** For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added. However, the residual solvent peak of  $\text{CD}_3\text{OD}$  ( $^1\text{H}$ :  $\sim 3.31$  ppm;  $^{13}\text{C}$ :  $\sim 49.0$  ppm) is often used for calibration.

## 2. NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need optimization.

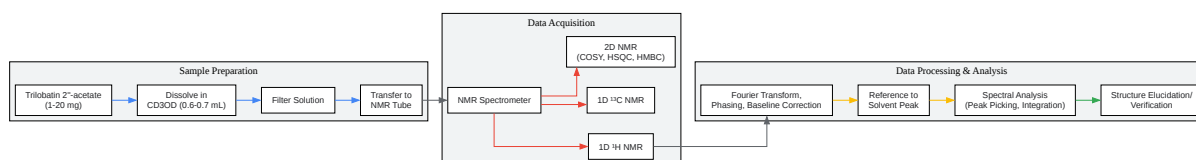
- $^1\text{H}$  NMR Spectroscopy:
  - Experiment: Standard 1D proton experiment.
  - Temperature: 298 K (25 °C).
  - Spectral Width: -2 to 12 ppm.
  - Number of Scans: 16-64 scans, depending on the sample concentration.
  - Relaxation Delay (d1): 1-2 seconds.
  - Acquisition Time: 2-4 seconds.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).
  - Temperature: 298 K (25 °C).
  - Spectral Width: -10 to 220 ppm.
  - Number of Scans: 1024-4096 scans, as  $^{13}\text{C}$  has a low natural abundance.
  - Relaxation Delay (d1): 2 seconds.
- 2D NMR Spectroscopy (for structural confirmation):
  - COSY (Correlation Spectroscopy): To identify  $^1\text{H}$ - $^1\text{H}$  spin-spin couplings.
  - HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded  $^1\text{H}$  and  $^{13}\text{C}$  atoms.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between  $^1\text{H}$  and  $^{13}\text{C}$ , which is crucial for assigning quaternary carbons and piecing together molecular fragments.[\[1\]](#)[\[5\]](#)

### 3. Data Processing

- **Fourier Transformation:** Apply an exponential window function (line broadening of 0.3 Hz for  $^1\text{H}$  and 1-2 Hz for  $^{13}\text{C}$ ) and perform Fourier transformation.
- **Phasing:** Manually phase the spectrum to obtain a flat baseline and pure absorption lineshapes.
- **Baseline Correction:** Apply a baseline correction algorithm to correct any baseline distortions.
- **Referencing:** Reference the spectrum to the residual solvent peak of  $\text{CD}_3\text{OD}$  ( $^1\text{H}$ : 3.31 ppm,  $^{13}\text{C}$ : 49.0 ppm).
- **Integration and Peak Picking:** Integrate the signals in the  $^1\text{H}$  spectrum and pick the peaks in all spectra to determine their chemical shifts.

## Visualization

The following diagram illustrates the general workflow for the NMR analysis of **Trilobatin 2''-acetate**.



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